
n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)acetamide: is an organic compound with the molecular formula C10H19NO3 It is characterized by the presence of a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)acetamide typically involves the reaction of tetrahydrofuran-2-methanol with 3-bromopropylamine, followed by acetylation. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The acetylation step is usually carried out using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)acetamide can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base.
Major Products:
Oxidation: Formation of a lactone derivative.
Reduction: Formation of n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)acetamide involves its interaction with specific molecular targets. The tetrahydrofuran ring and the amide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)amine: Similar structure but with an amine group instead of an amide.
n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)ethylamine: Similar structure with an ethyl group attached to the amine.
n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)benzamide: Similar structure with a benzamide group.
Uniqueness: n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrahydrofuran ring enhances its solubility and stability, while the amide group allows for specific interactions with biological targets.
Propriétés
Formule moléculaire |
C10H19NO3 |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
N-[3-(oxolan-2-ylmethoxy)propyl]acetamide |
InChI |
InChI=1S/C10H19NO3/c1-9(12)11-5-3-6-13-8-10-4-2-7-14-10/h10H,2-8H2,1H3,(H,11,12) |
Clé InChI |
ASOZGGLPIFGSPA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCCOCC1CCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


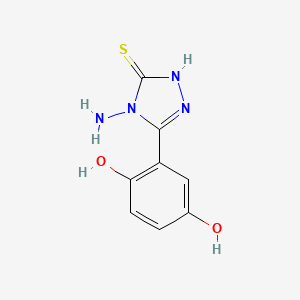

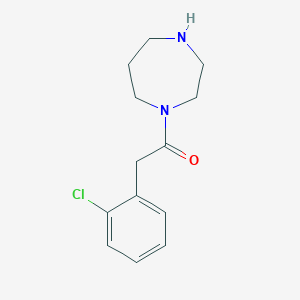

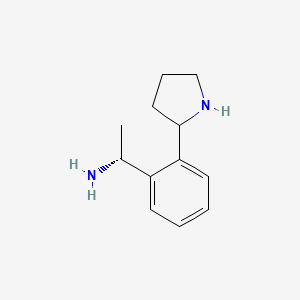
![2-Bromo-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B14900264.png)
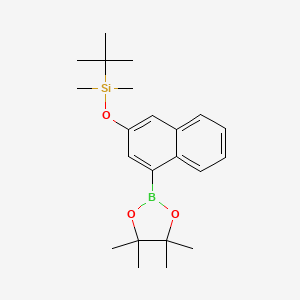
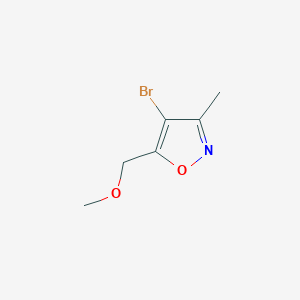
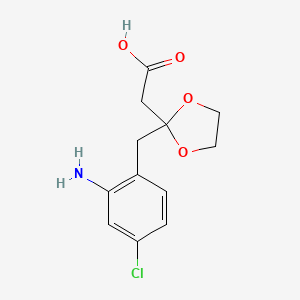
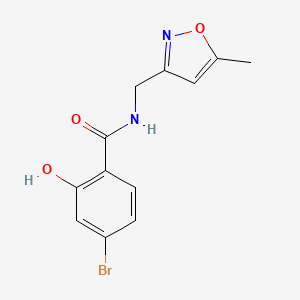

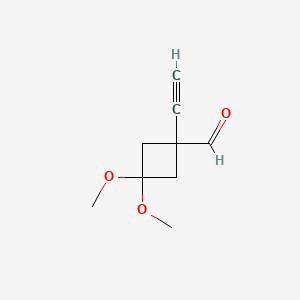
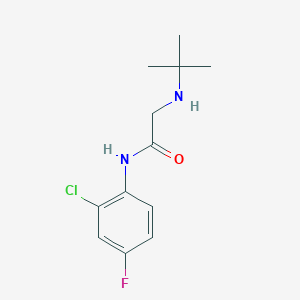
![n-Allyl-1h-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B14900308.png)
